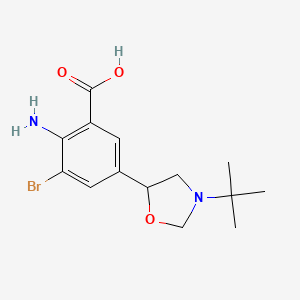
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid is a complex organic compound with a molecular formula of C14H19BrN2O3 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a tert-butyl oxazolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid typically involves multiple steps:
Amination: The addition of an amino group to the brominated compound.
Oxazolidinylation: The formation of the oxazolidinyl ring with a tert-butyl group.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, while the oxazolidinyl ring can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-bromo-5-methylbenzoic acid
- 2-Amino-3-bromo-5-chlorobenzoic acid
- 2-Amino-3,5-dibromobenzoic acid
- 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzoic acid is unique due to the presence of the tert-butyl oxazolidinyl group. This group enhances the compound’s stability and can improve its binding affinity to molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
88698-39-9 |
|---|---|
Formule moléculaire |
C14H19BrN2O3 |
Poids moléculaire |
343.22 g/mol |
Nom IUPAC |
2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)17-6-11(20-7-17)8-4-9(13(18)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H,18,19) |
Clé InChI |
UIXZCDFAZVDZNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


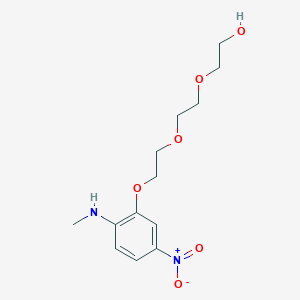

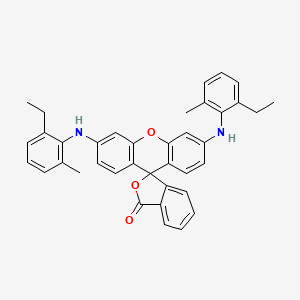
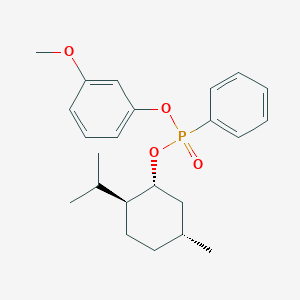
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
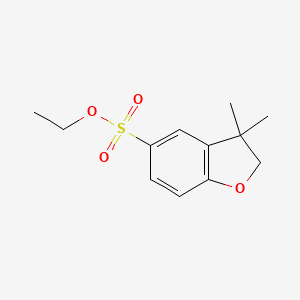
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
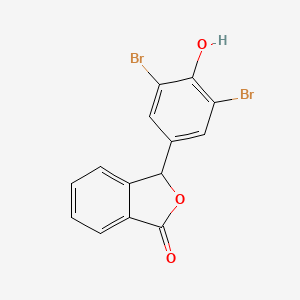
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
